2-Chlorobenzonitrile

Descripción

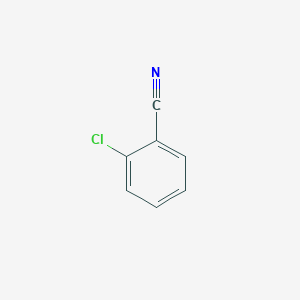

Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWQMJMIYICNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052593 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 2-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-32-5, 61593-47-3 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Z5NE7QXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is 2-Chlorobenzonitrile used for

An In-depth Technical Guide to the Applications of 2-Chlorobenzonitrile

Abstract

This compound (2-CNB), a halogenated aromatic nitrile, is a pivotal chemical intermediate with extensive applications across various industries, most notably in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive nitrile group and a displaceable chlorine atom, allows it to serve as a versatile building block for complex organic molecules. This document provides a comprehensive overview of the primary uses of this compound, with a focus on its role in the production of key active pharmaceutical ingredients (APIs) and fungicides. Detailed synthesis workflows, quantitative data on reaction parameters, and relevant biological pathways are presented to offer a technical resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound (CAS No: 873-32-5) is an organic compound with the formula ClC₆H₄CN. It presents as a white to off-white crystalline solid and is soluble in various organic solvents. The presence of both a nitrile (-CN) and a chloro (-Cl) group on the benzene ring makes it a highly reactive and versatile precursor for a wide range of chemical transformations. These reactions primarily involve nucleophilic substitution of the chlorine atom or chemical modifications of the nitrile group, such as hydrolysis, reduction, or addition reactions. These properties make 2-CNB an essential starting material in multi-step organic syntheses.

Core Applications in Synthesis

The principal applications of this compound are centered on its role as a key intermediate in the manufacturing of high-value chemical products.

Pharmaceutical Synthesis

2-CNB is a fundamental component in the synthesis of several significant pharmaceutical drugs. Its integration into the manufacturing process is critical for creating the core structures of these therapeutic agents.

-

Sertraline: A widely used antidepressant of the Selective Serotonin Reuptake Inhibitor (SSRI) class, sertraline is synthesized using 2-CNB as a starting material. The synthesis pathway involves the conversion of 2-CNB into a tetralone intermediate, which is a crucial step in building the final bicyclic structure of the drug.

-

Nifedipine: This drug is a calcium channel blocker used to manage angina and hypertension. The synthesis of nifedipine involves a reaction between 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia, a process known as the Hantzsch pyridine synthesis. While 2-chlorobenzaldehyde, not this compound, is a more direct precursor in some nifedipine synthesis routes, related benzonitrile derivatives are integral to the broader landscape of calcium channel blocker synthesis.

-

Clomifene: Used in the treatment of infertility in women, clomifene synthesis can originate from precursors derived from benzonitrile compounds.

Agrochemical Synthesis

In the agricultural sector, this compound is a precursor for potent and widely used fungicides.

-

Fluopyram: This broad-spectrum fungicide is effective against a range of plant pathogens. The synthesis of Fluopyram relies on 2-CNB as a key building block for constructing its complex heterocyclic structure.

Other Industrial Uses

Beyond these primary roles, this compound is also employed in the synthesis of:

-

Dyes and Pigments: Its aromatic structure serves as a chromophore in the production of certain coloring agents.

-

Specialty Chemicals: It acts as an intermediate in the creation of various fine and specialty chemicals used in research and industrial applications.

Synthesis Workflows and Methodologies

The following sections detail the synthesis pathways for key products derived from this compound, presented with logical diagrams and experimental data.

Synthesis of Sertraline Intermediate

A critical phase in sertraline production is the synthesis of a tetralone intermediate starting from this compound. The workflow involves a multi-step process that leverages the reactivity of the nitrile and chloro groups.

Synthesis of Nifedipine

The Hantzsch pyridine synthesis is a classic method for producing dihydropyridine derivatives like Nifedipine. The process typically starts from an aldehyde, in this case, 2-nitrobenzaldehyde.

Quantitative Data and Experimental Protocols

For reproducible and scalable synthesis, specific reaction conditions are paramount. The following tables summarize typical parameters for key transformations involving this compound derivatives.

Table 1: Hantzsch Synthesis of Nifedipine

| Parameter | Value | Reference |

| Reactants | 2-Nitrobenzaldehyde, Methyl Acetoacetate, Ammonia | |

| Solvent | Isopropanol or Methanol | |

| Temperature | Reflux | |

| Reaction Time | 5 hours | |

| Yield | 80% |

Experimental Protocol: Synthesis of Nifedipine

-

Dissolve 0.1 mol of 2-nitrobenzaldehyde and 0.2 mol of methyl acetoacetate in 250 mL of isopropanol in a round-bottom flask.

-

Add 0.1 mol of aqueous ammonia solution to the mixture.

-

Heat the mixture to reflux with constant stirring for a duration of 5 hours.

-

After cooling the reaction mixture, the precipitated product is collected via filtration.

-

The crude product is then recrystallized from ethanol to yield pure Nifedipine crystals.

Biological Signaling Pathways

The end-products synthesized from this compound interact with specific biological pathways to exert their therapeutic effects.

Sertraline: Serotonin Reuptake Inhibition

Sertraline functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

Conclusion

This compound is an indispensable chemical intermediate whose versatility is demonstrated through its central role in the synthesis of complex and vital molecules. Its application in producing high-impact pharmaceuticals like Sertraline and essential agrochemicals such as Fluopyram underscores its industrial significance. The specific chemical pathways and biological mechanisms detailed in this guide highlight the foundational importance of 2-CNB in modern chemical and pharmaceutical development. Further research into novel applications of this compound continues to be an active area of exploration for chemists and drug discovery professionals.

2-Chlorobenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile intermediate compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on structured data, experimental methodologies, and relevant biological context.

This compound (o-Chlorobenzonitrile) is a white to pale yellow crystalline solid.[1][2] It is an organic compound produced industrially through the ammoxidation of 2-chlorotoluene.[3] This compound serves as a crucial precursor in the synthesis of various commercial products, including dyes and pharmaceuticals.[3][4]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 873-32-5[2] |

| Molecular Formula | C₇H₄ClN[2] |

| Molecular Weight | 137.57 g/mol [2] |

| InChI Key | NHWQMJMIYICNBP-UHFFFAOYSA-N[6] |

| SMILES | C1=CC=C(C(=C1)C#N)Cl[5] |

| EC Number | 212-836-5[3] |

| PubChem CID | 13391[5] |

Physicochemical Properties

Quantitative physical and chemical properties of this compound are detailed below.

| Property | Value |

| Appearance | White to pale yellow crystalline powder/solid[1][2] |

| Melting Point | 43-46 °C[4] |

| Boiling Point | 232 °C[4] |

| Density | ~1.18 - 1.23 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohol and ether.[1] |

| Vapor Pressure | 0.06 mbar @ 20 °C |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Peaks / Data |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[6] |

| ¹³C NMR | Spectra available, showing characteristic aromatic and nitrile carbon signals.[7] |

| Infrared (IR) | Key absorptions include C≡N stretch (nitrile), C-Cl stretch, and aromatic C-H and C=C vibrations.[8][9] A peak at 795 cm⁻¹ corresponds to the chloride group. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 137. Other significant fragments observed at m/z = 139 (isotope peak) and 102.[5][10] |

Reactivity and Stability

Chemical Stability: this compound is stable under recommended storage conditions, which are typically below +30°C in a dry, well-ventilated area.[4]

Reactivity: As an activated aryl chloride and a nitrile, it undergoes various chemical transformations.[4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.

-

Key Reactions: It is a valuable intermediate for nucleophilic substitution, reduction, and hydrolysis reactions.[4] It is commonly used in Palladium-catalyzed direct arylation of heteroaromatics.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: From o-Chlorobenzoic Acid and Urea

This method involves the reaction of o-chlorobenzoic acid with urea.[1]

Materials:

-

o-Chlorobenzoic acid

-

Urea

-

Sulfamic acid (catalyst)

-

3% Ammonia solution

-

Water

Procedure:

-

Mix o-chlorobenzoic acid, sulfamic acid, and urea in a reaction vessel.

-

Heat the mixture to approximately 140°C with stirring until it melts.

-

A vigorous reaction will occur, causing the temperature to rise automatically to 220-230°C. Maintain this temperature for 2 hours. A large amount of gas will be evolved during this step.

-

After the reaction is complete, cool the mixture to below 15°C.

-

Filter the solid product.

-

Wash the collected solids with a 3% ammonia solution and then with water until the washings are neutral.

-

Dry the final product to obtain this compound.[1]

Synthesis Protocol: Ammoxidation of 2-Chlorotoluene

This is a primary industrial method for producing this compound.[2][11]

Materials:

-

2-Chlorotoluene

-

Ammonia

-

Air (as oxidant)

-

V₂O₅/Al₂O₃ catalyst

Procedure:

-

Prepare a V₂O₅/Al₂O₃ catalyst via the wet impregnation method. A 10 wt% V₂O₅ loading is often optimal.[11]

-

Pack the catalyst into a fixed-bed reactor.

-

Introduce a gaseous mixture of 2-chlorotoluene, ammonia, and air into the reactor at atmospheric pressure.

-

Maintain the reaction temperature in the optimal range for the catalyst (typically determined experimentally).

-

The product, this compound, is formed in a single step through catalytic ammoxidation.[11]

-

The product stream is cooled, and the solid this compound is collected and purified, often by recrystallization from an alcohol-water mixture.[4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying this compound.[12]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 7010B MS).[13]

-

Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[14]

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., methanol or hexane).

-

Perform serial dilutions to prepare calibration standards and a sample for injection.

-

Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp to 150°C at 25°C/min

-

Ramp to 280°C at 10°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: 35-250 amu

Biological Activity and Relevance in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[15][16] It is a building block for the antimalarial drug nitroquine and is used in the creation of compounds with potential anti-inflammatory and analgesic properties.[4][12]

While the specific signaling pathways for this compound are not extensively documented, its derivatives are known to exhibit anti-inflammatory effects.[4] The mechanism for related compounds often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory and anti-inflammatory cytokines.[17][18]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Caption: Standard experimental workflow for the GC-MS analysis of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound derivatives.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 873-32-5 [chemicalbook.com]

- 5. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(873-32-5) 1H NMR [m.chemicalbook.com]

- 7. This compound(873-32-5) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(873-32-5) IR Spectrum [chemicalbook.com]

- 9. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 10. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 11. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound [anshulchemicals.com]

- 17. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

A Technical Guide to the Synthesis of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile is a pivotal intermediate in the chemical and pharmaceutical industries, serving as a versatile building block for the synthesis of a wide array of functional molecules. Its applications span from the production of agrochemicals and dyes to the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core synthesis methods for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field.

Core Synthesis Methodologies

Several key methodologies have been established for the synthesis of this compound, each with its own set of advantages and limitations. The primary industrial route involves the ammoxidation of 2-chlorotoluene, while other significant laboratory and potential industrial methods include the Sandmeyer reaction of 2-chloroaniline, the dehydration of 2-chlorobenzamide derived from 2-chlorobenzoic acid, and the conversion of 2-chlorobenzaldehyde.

Ammoxidation of 2-Chlorotoluene

The vapor-phase ammoxidation of 2-chlorotoluene is a major industrial method for the continuous production of this compound.[1][2] This process involves the reaction of 2-chlorotoluene with ammonia and an oxidizing agent, typically air, over a solid-state catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is a commonly employed catalyst system.[1][3][4][5] Promoters such as molybdenum, tungsten, and lanthanum oxides can enhance the catalyst's activity and selectivity.[5][6] The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products like carbon oxides.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 10 wt% V₂O₅/Al₂O₃ | [1] |

| Promoter | La₂O₃ | [3] |

| Reaction Temperature | 350–450 °C | [2][7] |

| 2-Chlorotoluene Conversion | Up to 99.3% | [8] |

| This compound Selectivity | > 95% | [8] |

| Yield | Up to 92% | [8] |

| Feed Mole Ratio (2-CT:NH₃:Air) | 1:8:22 | [2][7] |

Experimental Protocol: Catalytic Ammoxidation of 2-Chlorotoluene

Catalyst Preparation (10 wt% V₂O₅/Al₂O₃):

-

A series of V₂O₅/Al₂O₃ catalysts are prepared by a wet impregnation method.[1][4]

-

Ammonium metavanadate is dissolved in an aqueous solution of oxalic acid.

-

γ-Alumina support is added to the vanadate solution, and the mixture is stirred continuously.

-

The excess water is evaporated under reduced pressure.

-

The resulting solid is dried in an oven at 120 °C overnight.

-

The dried catalyst is then calcined in a stream of air at a specified temperature (e.g., 500 °C) for several hours.

Ammoxidation Reaction:

-

The ammoxidation reaction is carried out in a fixed-bed flow reactor at atmospheric pressure.[1][4]

-

The prepared V₂O₅/Al₂O₃ catalyst is packed into the reactor.

-

A mixture of 2-chlorotoluene, ammonia, and air with a defined molar ratio (e.g., 1:8:22) is fed into the reactor.[2][7]

-

The reactor is maintained at the desired reaction temperature (e.g., 425 °C).[2][7]

-

The gaseous product stream is passed through a condenser to collect the liquid products.

-

The products are analyzed by gas chromatography to determine the conversion of 2-chlorotoluene and the selectivity to this compound.

Reaction Pathway:

Caption: Ammoxidation of 2-Chlorotoluene to this compound.

Sandmeyer Reaction of 2-Chloroaniline

The Sandmeyer reaction provides a versatile method for the synthesis of aryl nitriles from aryl amines.[9][10] In this process, 2-chloroaniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.[11] This unstable intermediate is then reacted with a copper(I) cyanide solution to yield this compound.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[10]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloroaniline | [12] |

| Reagents | NaNO₂, HCl, CuCN | [9][10] |

| Reaction Temperature (Diazotization) | 0-5 °C | [11] |

| Reaction Temperature (Cyanation) | Room Temperature to mild heating | [13] |

| Yield | 52-93% (general for Sandmeyer cyanation) | [13] |

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 2-Chloroaniline

-

2-Chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice-water bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-chloroaniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the 2-chlorobenzenediazonium chloride solution.

Step 2: Cyanation

-

In a separate flask, a solution of copper(I) cyanide is prepared in an aqueous solution of sodium or potassium cyanide.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.

-

The product, this compound, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or crystallization.

Reaction Pathway:

Caption: Sandmeyer Reaction for this compound Synthesis.

Synthesis from 2-Chlorobenzoic Acid

This method involves the reaction of 2-chlorobenzoic acid with urea, in the presence of sulfamic acid as a dehydrating agent, at high temperatures.[14][15][16] The reaction proceeds through the formation of 2-chlorobenzamide as an intermediate, which is then dehydrated in situ to yield this compound.[15] This one-pot synthesis offers a straightforward route from a readily available starting material.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzoic Acid | [14][15] |

| Reagents | Urea, Sulfamic Acid | [14][15] |

| Reaction Temperature | 140 °C initially, rising to 220-230 °C | [14] |

| Reaction Time | 2 hours at 220-230 °C | [14] |

| Yield | Good | [15] |

Experimental Protocol: From 2-Chlorobenzoic Acid

-

2-Chlorobenzoic acid, urea, and sulfamic acid are mixed in a reaction vessel.[14][15]

-

The mixture is heated to approximately 140 °C, at which point it melts and a vigorous reaction ensues with the evolution of gas.[14]

-

The temperature of the reaction mixture is allowed to rise to 220-230 °C and is maintained for 2 hours.[14]

-

After the reaction is complete, the mixture is cooled to below 15 °C.[14]

-

The solidified product is filtered and washed with a dilute ammonia solution and then with water until neutral.[14]

-

The crude this compound is dried to obtain the final product, which can be further purified by distillation or recrystallization.[15]

Reaction Pathway:

Caption: Synthesis from 2-Chlorobenzoic Acid.

Synthesis from 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde can be converted to this compound through a one-pot reaction. One reported method involves the use of hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in a solvent such as DMF under reflux.[17] This method proceeds via the formation of an aldoxime intermediate, which is subsequently dehydrated to the nitrile. Another method utilizes ammonium hydroxide, sodium persulfate, sodium iodide, and iron(II) chloride.[14]

Quantitative Data (FeSO₄ Method):

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzaldehyde | [17] |

| Reagents | Hydroxylamine hydrochloride, Anhydrous FeSO₄, DMF | [17] |

| Reaction Time | 2.5 hours | [17] |

| Yield | 90% | [17] |

Experimental Protocol: From 2-Chlorobenzaldehyde (FeSO₄ Method)

-

To a solution of 2-chlorobenzaldehyde in DMF, hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate are added.[17]

-

The reaction mixture is heated to reflux and monitored for completion (typically 2.5 hours).[17]

-

After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.

-

The filtrate is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or distillation to afford pure this compound.[17]

Reaction Pathway:

Caption: Synthesis from 2-Chlorobenzaldehyde.

Conclusion

The synthesis of this compound can be achieved through various routes, with the ammoxidation of 2-chlorotoluene being the preferred industrial method due to its efficiency and scalability. The Sandmeyer reaction offers a reliable laboratory-scale synthesis from an alternative starting material. The methods starting from 2-chlorobenzoic acid and 2-chlorobenzaldehyde provide additional synthetic options. The choice of a particular method will depend on factors such as the desired scale of production, availability of starting materials, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthesis strategy for their specific needs.

References

- 1. [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. US4225534A - Process for the production of this compound derivatives - Google Patents [patents.google.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Sciencemadness Discussion Board - one pot synthesis of a halobenzonitrile from a halobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Preparation method of o-chlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Core Physical Properties of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical properties of 2-Chlorobenzonitrile (CAS No. 873-32-5), an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A thorough understanding of these properties is crucial for its application in chemical synthesis, process development, and quality control.

Core Physical and Chemical Data

This compound is a white to light yellow crystalline solid at room temperature.[2][3][4] It is characterized by the chemical formula C₇H₄ClN.[5]

| Identifier | Value | Reference |

| Molecular Formula | C₇H₄ClN | [1][5][6] |

| Molecular Weight | 137.57 g/mol | [1][5][6][7] |

| CAS Number | 873-32-5 | [1][6][8] |

| EINECS Number | 212-836-5 | [7][8] |

| InChIKey | NHWQMJMIYICNBP-UHFFFAOYSA-N | [8][9] |

Quantitative Physical Properties

The physical state and behavior of this compound under various conditions are summarized in the table below. These parameters are essential for designing reaction conditions, purification procedures, and for storage.

| Property | Value | Reference |

| Melting Point | 43-46 °C | [1][7][8][10] |

| 45 °C | ||

| 44.6 °C | [11] | |

| Boiling Point | 232 °C | [1][7][8][10] |

| Density | 1.18 g/cm³ | [1][2][10] |

| ~1.23 g/cm³ | [5] | |

| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |

| 122 °C - closed cup | [12] | |

| Refractive Index | 1.4530 (estimate) | [1][2][10] |

| Vapor Pressure | 0.06 mbar @ 20 °C | [13] |

Solubility Profile

The solubility of this compound is a critical factor in its use as a reactant and for its purification. It is sparingly soluble in water but shows good solubility in a range of common organic solvents.[2][5][6]

| Solvent | Solubility | Reference |

| Water | Sparingly soluble/Insoluble | [2][5][6][9] |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [5][6] |

| Ether | Soluble | [5][6] |

| Chloroform | Soluble | [5] |

| Tetrahydrofuran | Soluble | [6] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

| Technique | Data Highlights | Reference |

| Infrared (IR) Spectroscopy | Spectra available as KBr disc and nujol mull. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra in CDCl₃ are available. | [1][14] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | [1][9][15] |

| Raman Spectroscopy | Data available (4880 Å, 200 M, powder). | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[16] A sharp melting range typically indicates a high degree of purity.

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[17]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[18] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[16]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[16][18]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[16] For a pure substance, this range is typically narrow.[16]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Principle (Siwoloboff's Method): This micro-method involves heating a small amount of liquid in a narrow tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[19][20]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of molten this compound is placed in a small-diameter test tube (fusion tube).[19]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube. The entire assembly is attached to a thermometer.[20]

-

Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube with mineral oil) and heated gently.[20]

-

Observation and Recording: As the temperature rises, air trapped in the capillary will expand and exit. When the boiling point is reached, a rapid and continuous stream of vapor bubbles will emerge from the capillary tip.[19] The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[20]

Caption: Workflow for Boiling Point Determination (Siwoloboff).

Solubility Determination

Principle: A qualitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[21]

-

Observation: The mixture is agitated (e.g., by vortexing) at room temperature.

-

Classification: The solubility is classified based on visual observation:

-

Soluble: The solid completely dissolves.

-

Sparingly/Slightly Soluble: A small portion of the solid dissolves, or the solid dissolves only upon heating.

-

Insoluble: The solid does not visibly dissolve.[21]

-

This guide provides foundational data and methodologies essential for the handling, application, and analysis of this compound in a research and development setting. For safety and handling information, always refer to the latest Safety Data Sheet (SDS).

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 873-32-5 [chemicalbook.com]

- 3. This compound | 873-32-5 | FC38158 | Biosynth [biosynth.com]

- 4. This compound CAS#: 873-32-5 [m.chemicalbook.com]

- 5. This compound Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 6. This compound [hubeinewsolar.com]

- 7. This compound 98 873-32-5 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 873-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound(873-32-5) 1H NMR [m.chemicalbook.com]

- 15. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 20. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 21. amherst.edu [amherst.edu]

An In-depth Technical Guide to 2-Chlorobenzonitrile (CAS Number: 873-32-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key chemical reactions, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[3]

| Property | Value | Reference(s) |

| CAS Number | 873-32-5 | [3][4] |

| Molecular Formula | C₇H₄ClN | [4][5] |

| Molecular Weight | 137.57 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 232 °C | [3] |

| Density | 1.18 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm |

| Aromatic Protons | 7.3 - 7.8 (multiplet) |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C-Cl | ~134 |

| C-CN | ~112 |

| CN | ~117 |

| Aromatic CH | 127-134 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Peak (cm⁻¹) |

| C≡N (Nitrile) | ~2225 |

| C-Cl (Aryl Chloride) | ~1050 |

| C=C (Aromatic) | ~1580, 1470 |

| C-H (Aromatic) | ~3070 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 137, corresponding to the molecular weight.[4] A characteristic isotopic peak at m/z 139 is also observed due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns involve the loss of the chlorine atom or the cyanide group.[6]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale and available starting materials.

Industrial Production: Ammoxidation of 2-Chlorotoluene

The primary industrial method for producing this compound is the vapor-phase ammoxidation of 2-chlorotoluene.[2][7][8][9][10] This process involves the reaction of 2-chlorotoluene with ammonia and oxygen (or air) at elevated temperatures over a solid-state catalyst.

Experimental Protocol:

-

Catalyst Preparation: A vanadium-based catalyst, often supported on alumina (V₂O₅/Al₂O₃), is typically used.[7][8][10]

-

Reaction Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor.

-

Reaction Conditions: A gaseous mixture of 2-chlorotoluene, ammonia, and air is passed over the heated catalyst bed (typically 350-450 °C).

-

Work-up: The product stream is cooled to condense the this compound, which is then purified by distillation or recrystallization.

Laboratory Synthesis from 2-Chlorobenzaldehyde

On a laboratory scale, this compound can be synthesized from 2-chlorobenzaldehyde. This is often a two-step process involving the formation of an oxime followed by dehydration, or a one-pot reaction.

Experimental Protocol (One-Pot Synthesis):

-

Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add iron(II) chloride (FeCl₂, catalytic amount), sodium persulfate (Na₂S₂O₈, 1.5 equivalents), and sodium iodide (NaI, catalytic amount).[1]

-

Addition of Ammonia: Add aqueous ammonia to the mixture at room temperature.[1]

-

Reaction: Stir the mixture at 50 °C for 16 hours.[1]

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.[1]

Laboratory Synthesis from 2-Chlorobenzoic Acid

This compound can also be prepared from 2-chlorobenzoic acid by reaction with urea in the presence of a catalyst.[3][9][11]

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, thoroughly mix 2-chlorobenzoic acid (1 equivalent), urea (2-3 equivalents), and sulfamic acid (catalytic amount).[3]

-

Heating: Heat the mixture to approximately 140 °C to form a melt. The reaction is vigorous and the temperature will rise to 220-230 °C.[3]

-

Reaction Time: Maintain this temperature for about 2 hours.[3]

-

Work-up: Cool the reaction mixture to below 15 °C. The solidified product is then filtered.[3]

-

Purification: The solid is washed with a dilute ammonia solution and then with water until neutral. The product is then dried to yield this compound.[3]

Chemical Reactions of this compound

The presence of both a nitrile group and an aryl chloride allows for a range of chemical transformations, making this compound a valuable synthetic intermediate.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid.[12]

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask, add this compound (1 equivalent), water, and concentrated hydrochloric acid.[12]

-

Reaction: Heat the mixture to 100-110 °C with stirring for 6-8 hours.[12]

-

Work-up: Cool the reaction mixture to room temperature and stir for 1-2 hours to allow for complete precipitation of the product.[12]

-

Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-chlorobenzoic acid.[12]

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, forming 2-chlorobenzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF).

-

Addition of Reactant: Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C).

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH).

-

Isolation: The resulting precipitate is filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 2-chlorobenzylamine.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. While the nitrile group is only moderately activating, under certain conditions, nucleophilic aromatic substitution can occur.

Experimental Protocol (Example with Sodium Methoxide):

-

Reaction Setup: In a suitable high-boiling point solvent like DMF or NMP, dissolve this compound (1 equivalent).

-

Addition of Nucleophile: Add sodium methoxide (a slight excess) to the solution.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed. The product, 2-methoxybenzonitrile, can be purified by distillation or chromatography.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a variety of important molecules:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antimalarial drugs, antihypertensive agents, and anti-inflammatory compounds.[9][13]

-

Agrochemicals: It is used in the manufacturing of herbicides, fungicides, and insecticides.[9][13]

-

Dyes and Pigments: It is an important intermediate in the synthesis of certain dyes and pigments.[9][13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin, and causes serious eye irritation.[2]

-

Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols when working with this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 873-32-5 [chemicalbook.com]

- 4. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of o-chlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 12. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. guidechem.com [guidechem.com]

molecular structure of 2-Chlorobenzonitrile

An In-depth Technical Guide to the Molecular Structure of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of this compound (CAS No. 873-32-5). It is an essential organic intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document includes detailed spectroscopic data, established synthesis protocols, and methodologies for its characterization, designed to support research and development activities.

Molecular Identity and Structure

This compound, also known as o-chlorobenzonitrile, is an aromatic organic compound.[3] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions.

Caption: Molecular Structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 873-32-5[2] |

| Molecular Formula | C₇H₄ClN[2] |

| Molecular Weight | 137.57 g/mol [2] |

| SMILES | C1=CC=C(C(=C1)C#N)Cl[3] |

| InChI | InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H[4] |

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in various organic solvents such as ethanol, ether, and chloroform.[2]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to light yellow crystalline solid[2] |

| Melting Point | 43-46 °C[2] |

| Boiling Point | 232 °C[2] |

| Density | ~1.18 g/cm³[2] |

| Solubility in Water | ~1 g/L[2] |

| Solubility (Organic) | Soluble in ether, ethanol, tetrahydrofuran[2] |

| Flash Point | 108 °C[5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Key Mass Spectrometry Peaks (EI-MS)

| m/z | Interpretation |

| 137 | [M]⁺, Molecular ion[4] |

| 139 | [M+2]⁺, Isotope peak due to ³⁷Cl[4] |

| 102 | [M-Cl]⁺, Loss of chlorine radical[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3080 | C-H Stretch | Aromatic C-H |

| ~2225 | C≡N Stretch | Nitrile |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 5: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.75 | Multiplet | 4H | Aromatic Protons |

Table 6: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Aromatic C-H |

| ~134 | Aromatic C-H |

| ~133 | Aromatic C-Cl |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~117 | Nitrile (C≡N) |

| ~114 | Aromatic C-CN |

Synthesis and Purification

Synthesis Pathways

Two primary methods for the synthesis of this compound are commonly cited in the literature.

-

From o-Chlorobenzoic Acid and Urea : This method involves heating o-chlorobenzoic acid with urea, typically in the presence of sulfamic acid. The reaction proceeds vigorously at elevated temperatures (140°C to 230°C) to yield the nitrile.[6]

-

Ammoxidation of 2-Chlorotoluene : This is a key industrial route where 2-chlorotoluene undergoes a catalytic reaction with ammonia and oxygen (from air) in a fluidized bed reactor.[3] Vanadium-based catalysts are often employed for this one-step synthesis.[7][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 873-32-5 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(873-32-5) IR Spectrum [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chlorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile, a halogenated aromatic nitrile, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its versatile reactivity, stemming from the presence of both a chloro and a cyano group on the benzene ring, makes it an indispensable building block in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, with a particular emphasis on its role in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in various chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 43-46 °C | [1] |

| Boiling Point | 232 °C | [1] |

| Density | 1.18 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [1] |

| CAS Number | 873-32-5 | [1] |

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.69 - 7.62 | m | - | Aromatic CH |

| 7.58 - 7.51 | m | - | Aromatic CH |

| 7.45 - 7.38 | m | - | Aromatic CH |

| 7.36 - 7.30 | m | - | Aromatic CH |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| 134.5 | Aromatic C-Cl |

| 134.1 | Aromatic CH |

| 133.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 127.4 | Aromatic CH |

| 116.9 | Cyano C (C≡N) |

| 113.1 | Aromatic C-CN |

Solvent: CDCl₃

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3070 | Medium | Aromatic C-H stretch | [2] |

| 2225 | Strong | C≡N stretch | [2] |

| 1585 | Medium | Aromatic C=C stretch | [3] |

| 1470 | Medium | Aromatic C=C stretch | [3] |

| 1040 | Medium | C-Cl stretch | [2] |

| 750 | Strong | C-H out-of-plane bend | [3] |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular ion) |

| 139 | 32 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 102 | 40 | [M - Cl]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and application of this compound. This section provides protocols for its synthesis and its conversion to a key pharmaceutical intermediate.

Synthesis of this compound via Ammoxidation of 2-Chlorotoluene

The ammoxidation of 2-chlorotoluene is a widely used industrial method for the synthesis of this compound.[4][5][6] This process typically involves the vapor-phase reaction of 2-chlorotoluene, ammonia, and air over a solid-state catalyst.

Catalyst: Vanadium-based catalysts, often promoted with other metal oxides, are commonly employed. For instance, a V₂O₅/Al₂O₃ catalyst can be used.[6]

Reaction Conditions:

-

Reactants: 2-chlorotoluene, ammonia, and air.

-

Temperature: 350-450 °C.[7]

-

Pressure: Atmospheric pressure.

-

Catalyst Bed: Fixed-bed or fluidized-bed reactor.

General Procedure:

-

A gaseous mixture of 2-chlorotoluene, ammonia, and air is passed through a reactor containing the catalyst.

-

The reaction is carried out at the specified temperature and pressure.

-

The product stream is cooled to condense the this compound.

-

The crude product is then purified by distillation or recrystallization.

A yield of up to 76% has been reported for this reaction.[7]

Synthesis of 2-Cyano-4-nitroaniline from this compound

2-Cyano-4-nitroaniline is a vital intermediate in the synthesis of various dyes and pharmaceuticals.[8][9][10] It can be synthesized from this compound in a two-step process involving nitration followed by ammonolysis.

Step 1: Nitration of this compound

Reagents:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

This compound is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.

-

The mixture is cooled to 0-5 °C.

-

A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a few hours at a controlled temperature.

-

The reaction mixture is then poured onto crushed ice to precipitate the nitrated product, primarily 2-chloro-5-nitrobenzonitrile.

-

The precipitate is filtered, washed with cold water until neutral, and dried.

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile

Reagents:

-

2-Chloro-5-nitrobenzonitrile

-

Aqueous Ammonia (NH₃·H₂O) or liquid ammonia

-

Solvent (e.g., ethanol, water)

-

Phase-transfer catalyst (optional)

Procedure:

-

2-Chloro-5-nitrobenzonitrile is suspended in a suitable solvent in a pressure reactor.

-

Aqueous ammonia is added to the reactor.

-

The reactor is sealed and heated to a temperature of 100-150 °C for several hours.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The product, 2-cyano-4-nitroaniline, precipitates out of the solution upon cooling.

-

The precipitate is filtered, washed with water, and dried.

A high yield of 95.7% and a product content of 98% have been reported for this process.[10]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding the mechanism of action of drugs and for optimizing synthetic routes.

Proposed Signaling Pathway for Nitroquine Action in Anopheles Mosquitoes

Nitroquine, an antimalarial drug synthesized from a this compound derivative, has been shown to induce a melanization response against Plasmodium parasites in Anopheles mosquitoes.[11][12][13] This response is thought to be mediated by the thioester-containing protein 1 (TEP1) and the prophenoloxidase (PPO) cascade. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of Nitroquine in Anopheles mosquitoes.

Experimental Workflow: Ammoxidation of 2-Chlorotoluene via the Mars-van Krevelen Mechanism

The ammoxidation of 2-chlorotoluene to this compound over a vanadium oxide catalyst is believed to proceed via the Mars-van Krevelen mechanism.[7] This mechanism involves the oxidation of the substrate by the lattice oxygen of the catalyst, followed by the re-oxidation of the reduced catalyst by gaseous oxygen.

Caption: Workflow of the Mars-van Krevelen mechanism for ammoxidation.

Applications of this compound

This compound is a versatile intermediate with a broad range of applications in various industries.

-

Pharmaceuticals: It serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs).[4][5] A notable example is its use in the production of the antimalarial drug nitroquine.[1]

-

Agrochemicals: It is used in the manufacturing of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[4]

-

Dyes and Pigments: this compound is a key precursor in the synthesis of various dyes and pigments.[4] For instance, it is used to produce 2-cyano-4-nitroaniline, an important intermediate for disperse dyes.[8]

-

Chemical Research: In academic and industrial research, it is utilized as a versatile building block for the synthesis of novel organic compounds and for the development of new synthetic methodologies.

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile chemical nature. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for those working with this important chemical intermediate. Furthermore, the visualization of the proposed signaling pathway for a drug derived from this compound and the experimental workflow for its synthesis offers deeper insights into its biological and chemical transformations. As research continues to uncover new applications and more efficient synthetic routes, the importance of this compound in the chemical and pharmaceutical industries is expected to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(873-32-5) IR Spectrum [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 6. [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. whitman.edu [whitman.edu]

- 9. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mesamalaria.org [mesamalaria.org]

- 12. Modulation of Anopheles stephensi Gene Expression by Nitroquine, an Antimalarial Drug against Plasmodium yoelii Infection in the Mosquito - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Chlorobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and dye industries.[1] Its strategic importance lies in the versatile reactivity of the nitrile and chloro functionalities, which allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals engaged in research and development.

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader history of benzonitriles. The parent compound, benzonitrile, was first reported by Hermann Fehling in 1844. The advent of synthetic methodologies such as the Sandmeyer reaction in 1884 and the Rosenmund-von Braun reaction in the early 20th century provided robust pathways for the introduction of the nitrile group onto aromatic rings, paving the way for the synthesis of substituted benzonitriles like the 2-chloro derivative. The industrial-scale production of this compound was later revolutionized by the development of the ammoxidation process.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis and process development. The key data is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN | [3] |

| Molecular Weight | 137.57 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 232 °C | [4] |

| CAS Number | 873-32-5 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | 7.30-7.70 ppm (m, 4H, Ar-H) | [5] |

| ¹³C NMR | 134.4, 133.8, 131.0, 127.5, 117.2, 114.8 ppm | [6] |

| IR (Infrared) | 2225 cm⁻¹ (C≡N stretch), 750 cm⁻¹ (C-Cl stretch) | [7] |

| Mass Spec (MS) | m/z 137 (M⁺), 102 ([M-Cl]⁺) | [8] |

Key Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages in terms of scale, efficiency, and starting material availability. The primary industrial method and key laboratory-scale syntheses are detailed below.

Ammoxidation of 2-Chlorotoluene (Industrial Method)

The ammoxidation of 2-chlorotoluene is the dominant industrial process for the production of this compound.[1] This gas-phase catalytic reaction involves the oxidation of the methyl group of 2-chlorotoluene in the presence of ammonia and air.

Caption: Ammoxidation of 2-Chlorotoluene to this compound.

Experimental Protocol: Ammoxidation of 2-Chlorotoluene

-

Catalyst: Vanadium-based catalysts, often supported on alumina (e.g., V₂O₅/Al₂O₃), are typically employed.[9][10]

-

Reaction Conditions: The reaction is carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures, generally in the range of 350-450 °C.[11]

-

Feed Composition: A gaseous mixture of 2-chlorotoluene, ammonia, and air is fed into the reactor. The molar ratio of reactants is a critical parameter for optimizing yield and selectivity. A typical molar ratio of 2-chlorotoluene:NH₃:air is 1:8:22.[10]

-

Purification: The product stream is cooled to condense the this compound. Further purification is typically achieved by distillation.

-

Yield: This process is known for its high selectivity and yields, often exceeding 90%.[10]

Synthesis from 2-Chlorobenzoic Acid and Urea

A common laboratory-scale synthesis involves the reaction of 2-chlorobenzoic acid with urea, which serves as a source of ammonia and a dehydrating agent at high temperatures.[12]

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Experimental Protocol: From 2-Chlorobenzoic Acid and Urea

-

Reagents: 2-Chlorobenzoic acid and urea are the primary reactants. Sulfamic acid can be used as a catalyst.[12]

-

Procedure:

-

A mixture of 2-chlorobenzoic acid, urea, and sulfamic acid is heated to approximately 140 °C until a melt is formed.[13]

-

The temperature is then raised to 220-230 °C and maintained for about 2 hours, during which a vigorous reaction with gas evolution occurs.[13]

-

After cooling, the reaction mixture is treated with a dilute ammonia solution and then washed with water until neutral.[13]

-

-

Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent such as petroleum ether.[12]

-

Yield: Good yields, typically around 80-90%, have been reported for this method.[12]

Synthesis from 2-Chlorobenzaldehyde

Another viable synthetic route starts from 2-chlorobenzaldehyde, which can be converted to the corresponding nitrile through various methods, including reaction with hydroxylamine followed by dehydration, or more directly via an iron-catalyzed reaction with ammonia and an oxidant.[13]

Caption: Synthesis of this compound from 2-Chlorobenzaldehyde.

Experimental Protocol: From 2-Chlorobenzaldehyde

-

Reagents: 2-Chlorobenzaldehyde, ammonium hydroxide, iron(II) chloride (FeCl₂), sodium persulfate (Na₂S₂O₈), and sodium iodide (NaI).[13]

-

Procedure:

-

To a solution of 2-chlorobenzaldehyde in a solvent like 1,2-dichloroethane, FeCl₂, Na₂S₂O₈, NaI, and ammonium hydroxide are added at room temperature.[13]

-

The mixture is then stirred at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 16 hours).[13]

-

The reaction is quenched with water, and the product is extracted with an organic solvent such as dichloromethane.[13]

-

-

Purification: The crude product is purified by column chromatography on silica gel.[13]

-

Yield: This method can provide high yields, with reports of up to 99%.[13]

Applications in Drug Development and Beyond

This compound is a versatile intermediate in the synthesis of a wide range of commercially important molecules.

-

Pharmaceuticals: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of the antimalarial drug nitroquine.[1] It is also a building block for certain anti-inflammatory and antibacterial agents.

-

Dyes: In the dye industry, this compound is a crucial intermediate for the synthesis of pigments and dyes, such as 2-cyano-4-nitroaniline.[1]

-

Agrochemicals: The compound is also utilized in the manufacturing of herbicides and pesticides.

Conclusion

This compound is a compound of significant industrial and academic interest. Its synthesis has evolved from early laboratory methods to highly efficient industrial processes like ammoxidation. The availability of detailed physicochemical and spectroscopic data, along with robust synthetic protocols, facilitates its widespread use in the development of new pharmaceuticals, advanced materials, and other valuable chemical products. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(873-32-5) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(873-32-5) IR Spectrum [chemicalbook.com]

- 8. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 9. One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - one pot synthesis of a halobenzonitrile from a halobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals